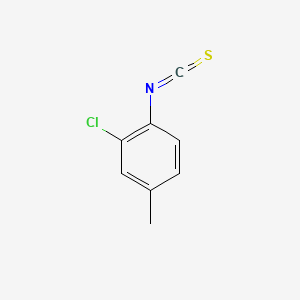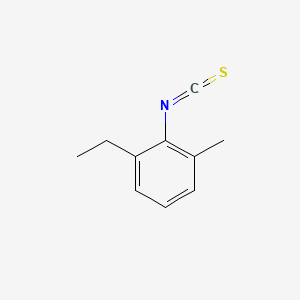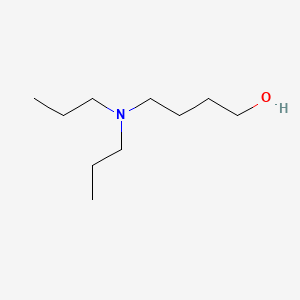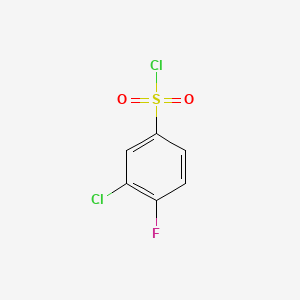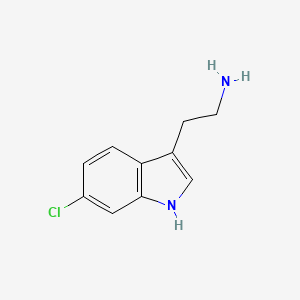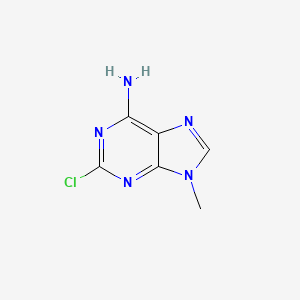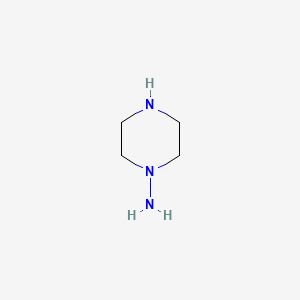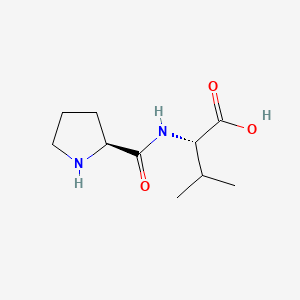
5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
5-(4-Chlorophenyl)pyrimidine-2,4-diamine is a compound that is a derivative of pyrimidine-2,4-diamine . It is substituted at position 5 by a p-chlorophenyl group . This compound is a folic acid antagonist and has been used as an antimalarial or with a sulfonamide to treat toxoplasmosis .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in various studies . For instance, a series of 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 220.66 g/mol . The InChI code for the compound isInChI=1S/C10H9ClN4/c11-7-3-1-6 (2-4-7)8-5-14-10 (13)15-9 (8)12/h1-5H, (H4,12,13,14,15) . Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For example, the compound has been used in the discovery of a series of 5-chloro- N4 -phenyl- N2 - (pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . The compound has a molecular weight of 220.66 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Wirkmechanismus
Target of Action
The primary target of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and they have been identified as promising therapeutic targets for cancer therapy .
Mode of Action
This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the cell cycle progression, leading to the arrest of cell division and potentially inducing apoptosis (cell death) in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK6 and CDK9, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cancer cell proliferation and the induction of apoptosis, thereby exerting its anti-cancer effects .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cell cycle progression , leading to cell cycle arrest . This can result in the inhibition of cancer cell proliferation and the induction of apoptosis , thereby exerting its anti-cancer effects.
Zukünftige Richtungen
The future directions for research on 5-(4-Chlorophenyl)pyrimidine-2,4-diamine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could lead to the development of new therapeutic agents for various diseases.
Biochemische Analyse
Biochemical Properties
5-(4-Chlorophenyl)pyrimidine-2,4-diamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of these enzymes, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the chlorophenyl group and the enzyme’s active site residues.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest by inhibiting CDKs, leading to a halt in cell proliferation . Additionally, it influences cell signaling pathways by modulating the activity of key signaling proteins, resulting in altered gene expression and cellular metabolism. For instance, the inhibition of CDKs can lead to the downregulation of genes involved in cell division and the upregulation of genes associated with apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The compound binds to the ATP-binding pocket of CDKs, thereby preventing the binding of ATP and subsequent phosphorylation of target proteins . This inhibition is achieved through a combination of hydrogen bonding, van der Waals interactions, and hydrophobic interactions. Additionally, the presence of the chlorophenyl group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDYFKZLKCNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168851 | |
| Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17039-14-4 | |
| Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


